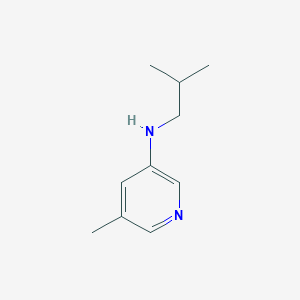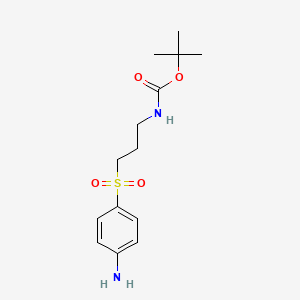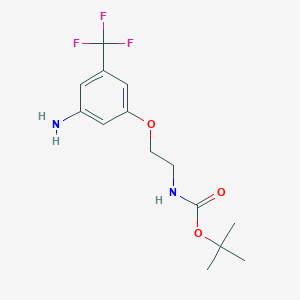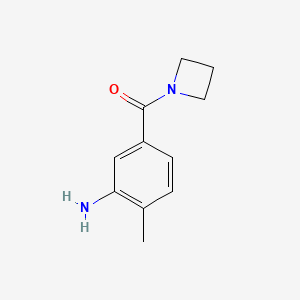
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a heptafluorobutoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene typically involves the reaction of 4-bromophenol with 1H,1H-heptafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified through techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzene derivative.
Addition Reactions: The heptafluorobutoxy group can undergo addition reactions with electrophiles, leading to the formation of new functionalized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetone, dimethylformamide, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atom and the heptafluorobutoxy group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a fluorine atom instead of the heptafluorobutoxy group, resulting in different chemical reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene:
1-Bromo-4-(difluoromethyl)benzene: The presence of a difluoromethyl group affects the compound’s chemical behavior and its interactions with biological targets.
The uniqueness of this compound lies in its heptafluorobutoxy group, which provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
1365808-49-6 |
|---|---|
Molecular Formula |
C10H6BrF7O |
Molecular Weight |
355.05 g/mol |
IUPAC Name |
1-bromo-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C10H6BrF7O/c11-6-1-3-7(4-2-6)19-5-8(12,13)9(14,15)10(16,17)18/h1-4H,5H2 |
InChI Key |
UNAMITOBDAYPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(C(C(F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)



![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)



